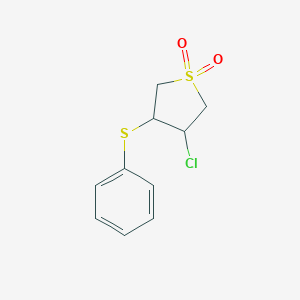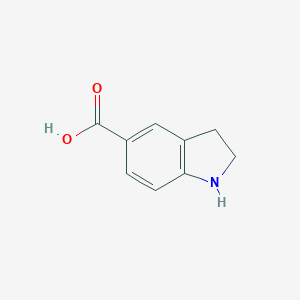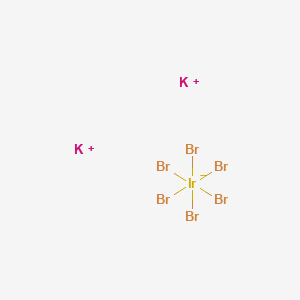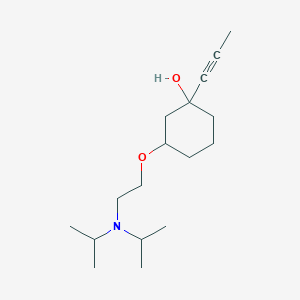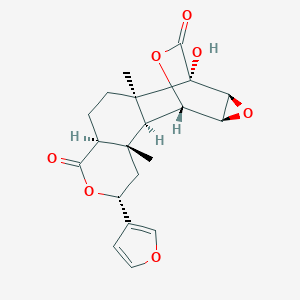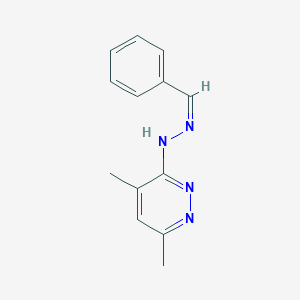![molecular formula C11H15NO2 B095701 4-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 15182-92-0](/img/structure/B95701.png)
4-[2-(Dimethylamino)ethoxy]benzaldehyde
Descripción general
Descripción
The compound 4-[2-(Dimethylamino)ethoxy]benzaldehyde is a chemical of interest in various fields of research due to its potential applications and properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their characteristics, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of Vilsmeier reagent, as seen in the synthesis of 4-[(dimethylamino)methylene]-2-ferrocenyl-5-oxo-4,5-dihydrofuran-3-carboxaldehyde, which was obtained by reacting 3-ferrocenoylpropionic acid with the reagent . Another synthesis approach for a similar compound, 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, used 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . Additionally, 4-(2-dimethylamino)-ethoxy benzylamine was synthesized starting from N,N-dimethylethanolamine, followed by chloridation, etherification, oximation, and hydrogenation . These methods provide a basis for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde, suggesting that similar reagents and conditions could be employed.
Molecular Structure Analysis
Single crystal X-ray analysis has been successfully performed on related compounds to determine their molecular structures . This technique could be applied to 4-[2-(Dimethylamino)ethoxy]benzaldehyde to elucidate its structure. The vibrational dynamics of a similar compound, crystalline 4-(dimethylamino)benzaldehyde, were studied using inelastic neutron scattering and periodic DFT calculations, which could also be relevant for understanding the molecular structure of 4-[2-(Dimethylamino)ethoxy]benzaldehyde .
Chemical Reactions Analysis
The reactivity of related compounds has been explored, such as the formation of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I), which involved the formation of four- and five-membered chelate rings . This indicates that 4-[2-(Dimethylamino)ethoxy]benzaldehyde could also participate in complex chemical reactions, potentially forming chelate rings and exhibiting interesting reactivity patterns.
Physical and Chemical Properties Analysis
The physical properties of a similar compound, 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline, were studied, including crystal growth, thermal properties, and mechanical properties . These studies provide a framework for investigating the physical and chemical properties of 4-[2-(Dimethylamino)ethoxy]benzaldehyde, such as solubility, melting point, and stability. The compound's optical and thermal properties could be analyzed using techniques like UV-Vis-NIR measurement and thermogravimetric analysis .
Aplicaciones Científicas De Investigación
Chemical Alkylation : Froschauer et al. (2013) explored the alkylation of 4-(Dimethylamino)benzaldehyde, a process that can be utilized in chemical synthesis and modifications. The study focused on the alkylation at different atomic sites, which is fundamental in the preparation of various chemical compounds (Froschauer et al., 2013).
Synthesis of Organic Compounds : Qiu-jin (2010) reported the synthesis of a complex organic compound using 4-(Dimethylamino)benzaldehyde, which illustrates its role in organic synthesis and the development of new chemical entities (Peng Qiu-jin, 2010).
Antifungal Agent Development : Illicachi et al. (2017) synthesized novel compounds from 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde, showing its potential in developing antifungal agents. This is significant for pharmaceutical research and the development of new therapeutics (L. A. Illicachi et al., 2017).
Corrosion Inhibition : Singh et al. (2016) investigated 4-(N,N-dimethylamino)benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel. This application is critical in materials science, especially in protecting metals against corrosion (Dharmendra Singh et al., 2016).
Photophysical Behavior Studies : Samanta et al. (2010) examined the photophysical behavior of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde. Their research contributes to the understanding of molecular behavior in different states, relevant in fields like photochemistry and molecular physics (Anuva Samanta et al., 2010).
Crystal Structure Analysis : Huang (2009) studied the crystal structure of a compound derived from 4-(dimethylamino)benzaldehyde. Understanding crystal structures is vital in materials science and chemistry (Haiji Huang, 2009).
Nonlinear Optical Properties : Jebin et al. (2016) analyzed the nonlinear optical properties of a compound involving 4-(dimethylamino)benzaldehyde. This is significant for the development of optical materials and technologies (R. Jebin et al., 2016).
Asymmetric Catalysis Study : Yamakawa and Noyori (1999) conducted a study on asymmetric catalysis using derivatives of 4-(dimethylamino)benzaldehyde. This research is crucial for understanding and developing asymmetric synthesis processes in organic chemistry (M. Yamakawa & R. Noyori, 1999).
Safety And Hazards
The safety data sheet for 4-[2-(Dimethylamino)ethoxy]benzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKAZFQZOQTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164886 | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]benzaldehyde | |
CAS RN |
15182-92-0 | |
| Record name | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(dimethylamino)ethoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



